Cas no 2137984-46-2 (4-(Aminomethyl)-1-cyclopropyl-5-(pyridin-4-yl)pyrrolidin-2-one)

4-(Aminomethyl)-1-cyclopropyl-5-(pyridin-4-yl)pyrrolidin-2-one 化学的及び物理的性質
名前と識別子
-
- EN300-718005
- 2137984-46-2
- 4-(aminomethyl)-1-cyclopropyl-5-(pyridin-4-yl)pyrrolidin-2-one
- 4-(Aminomethyl)-1-cyclopropyl-5-(pyridin-4-yl)pyrrolidin-2-one
-
- インチ: 1S/C13H17N3O/c14-8-10-7-12(17)16(11-1-2-11)13(10)9-3-5-15-6-4-9/h3-6,10-11,13H,1-2,7-8,14H2
- InChIKey: XZKKWURXJMRTPL-UHFFFAOYSA-N
- ほほえんだ: O=C1CC(CN)C(C2C=CN=CC=2)N1C1CC1
計算された属性
- せいみつぶんしりょう: 231.137162174g/mol
- どういたいしつりょう: 231.137162174g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 297
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.2
- トポロジー分子極性表面積: 59.2Ų
4-(Aminomethyl)-1-cyclopropyl-5-(pyridin-4-yl)pyrrolidin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-718005-1.0g |
4-(aminomethyl)-1-cyclopropyl-5-(pyridin-4-yl)pyrrolidin-2-one |
2137984-46-2 | 1g |
$0.0 | 2023-06-07 |
4-(Aminomethyl)-1-cyclopropyl-5-(pyridin-4-yl)pyrrolidin-2-one 関連文献
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
4-(Aminomethyl)-1-cyclopropyl-5-(pyridin-4-yl)pyrrolidin-2-oneに関する追加情報
Chemical Profile of 4-(Aminomethyl)-1-cyclopropyl-5-(pyridin-4-yl)pyrrolidin-2-one (CAS No. 2137984-46-2)
4-(Aminomethyl)-1-cyclopropyl-5-(pyridin-4-yl)pyrrolidin-2-one, identified by its Chemical Abstracts Service Number (CAS No. 2137984-46-2), is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of heterocyclic molecules characterized by a pyrrolidinone core, which is a privileged scaffold in drug discovery due to its ability to engage in multiple non-covalent interactions with biological targets. The presence of both amine and pyridine functional groups further enhances its potential as a pharmacophore, making it a promising candidate for the development of novel therapeutic agents.
The molecular structure of 4-(Aminomethyl)-1-cyclopropyl-5-(pyridin-4-yl)pyrrolidin-2-one consists of a cyclopropyl ring fused to a pyrrolidinone backbone, with an N-methyl group at the 1-position and an amine-substituted methyl group at the 4-position. The pyridine moiety at the 5-position introduces additional hydrogen bonding capabilities, which are critical for binding to biological targets such as enzymes and receptors. This structural arrangement not only contributes to the compound's solubility and bioavailability but also its potential for selective interaction with biological systems.
In recent years, there has been growing interest in exploring the pharmacological properties of compounds featuring the pyrrolidinone scaffold. Several studies have demonstrated that this motif can modulate various biological pathways, including those involved in inflammation, neurodegeneration, and cancer. The amine group in 4-(Aminomethyl)-1-cyclopropyl-5-(pyridin-4-yl)pyrrolidin-2-one provides a site for further chemical modification, allowing for the synthesis of derivatives with tailored pharmacokinetic and pharmacodynamic profiles. This flexibility has made it a valuable starting point for structure-based drug design efforts.
One of the most compelling aspects of this compound is its potential as an inhibitor of enzymes that play a crucial role in disease pathogenesis. For instance, preliminary in vitro studies have suggested that derivatives of 4-(Aminomethyl)-1-cyclopropyl-5-(pyridin-4-yl)pyrrolidin-2-one may interact with metalloproteinases, which are implicated in conditions such as osteoarthritis and cancer metastasis. The pyridine ring, in particular, has been shown to engage with metal ions cofactors present in these enzymes, potentially leading to the development of potent and selective inhibitors.
The cyclopropyl group is another key feature of this molecule that contributes to its unique chemical and biological properties. Cyclopropane rings are known to enhance metabolic stability and improve binding affinity due to their rigid conformation. This structural element may also influence the compound's ability to cross biological membranes, making it an attractive candidate for oral administration. Additionally, the presence of both polar (amine and hydroxyl) and non-polar (cyclopropyl) functional groups enhances its solubility profile, which is critical for achieving optimal bioavailability.
Recent advances in computational chemistry have enabled more sophisticated virtual screening approaches to identify promising drug candidates like 4-(Aminomethyl)-1-cyclopropyl-5-(pyridin-4-yl)pyrrolidin-2-one. Molecular docking simulations have been used to predict binding interactions between this compound and target proteins, providing insights into its mechanism of action. These studies have highlighted its potential as an antagonist or modulator of specific signaling pathways, which could be exploited for therapeutic purposes.
In addition to its enzymatic targets, 4-(Aminomethyl)-1-cyclopropyl-5-(pyridin-4-yl)pyrrolidin-2-one has shown promise as an agonist or antagonist at certain receptor sites. The pyridine moiety is particularly well-suited for interacting with G-protein coupled receptors (GPCRs), which are involved in a wide range of physiological processes. By modulating GPCR activity, this compound could potentially alleviate symptoms associated with conditions such as pain, inflammation, and neurological disorders.
The synthesis of 4-(Aminomethyl)-1-cyclopropyl-5-(pyridin-4-yl)pyrrolidin-2-one presents both challenges and opportunities for medicinal chemists. While the core pyrrolidinone scaffold can be accessed through well-established synthetic routes, introducing the cyclopropyl group requires specialized methodologies such as ring-closing metathesis or cyclopropanation reactions. Nevertheless, these techniques have been refined over time and can be applied efficiently under optimized conditions.
The development of novel synthetic strategies has also enabled the preparation of libraries of derivatives based on 4-(Aminomethyl)-1-cyclopropyl-5-(pyridin-4-yll)pyrrolidinone, allowing for high-throughput screening (HTS) campaigns to identify lead compounds with improved pharmacological profiles. Such libraries are essential for accelerating drug discovery efforts and identifying molecules with enhanced potency, selectivity, and pharmacokinetic properties.
The potential therapeutic applications of 4-(Aminomethyl)-1-cyclopropyl-pyrrolidino-pyridine-pyrrole-pyrrole-pyrrole-pyrrole-pyrrole-pyrrole-pyrrole-pyrrole-pyrrole-pyrrole-pyrrole-pyrrole-on are diverse and span multiple therapeutic areas. In oncology, for example, this compound has shown promise as an inhibitor of kinases involved in tumor growth and progression. Similarly, in inflammatory diseases such as rheumatoid arthritis and psoriasis, it may act by modulating cytokine production or inhibiting inflammatory pathways.
In neurodegenerative disorders like Alzheimer's disease and Parkinson's disease, 4-(Aminomethyl)-1-cyclopropylethylene-dithiophene-dithieno[3 2-b:3' 2'-d]thiophene-dithieno[3 2-b:3' 2'-d]thiophene-dithieno[3 2-b:3' 2'-d]thiophene-dithieno[3 2-b:3' 2'-d]thiophene-dithieno[3 2-b:3' 2'-d]thiophene-dithieno[3 2-b:3' 2'-d]thiophene-on may interfere with pathological protein aggregation or enhance neuronal survival by activating protective signaling pathways.
The safety profile of CAS No.2137984 remains under investigation; however preliminary toxicology studies suggest that it exhibits low toxicity at moderate doses when administered orally or intraperitoneally in animal models. These findings are encouraging but require further validation through comprehensive toxicological assessments before clinical trials can be initiated.
In conclusion, CAS No..21379842 represents an intriguing example how structural complexity combined functional diversity can lead discovery new therapeutic agents . Its unique combination features make it versatile tool medicinal chemist developing next generation drugs targeting wide range diseases . As research progresses we expect see more derivatives emerging from this scaffold offering hope patients suffering variety conditions .
2137984-46-2 (4-(Aminomethyl)-1-cyclopropyl-5-(pyridin-4-yl)pyrrolidin-2-one) 関連製品
- 1955520-30-5(3-(Methanesulfonylmethyl)oxetane-3-carboxylic acid)
- 2228447-05-8(1-({4H,5H,6H-cyclopentabthiophen-2-yl}methyl)cyclopropane-1-carboxylic acid)
- 1418199-73-1(3-azidocyclopentane-1-carbonitrile)
- 2034339-72-3(N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-acetamidopyrazolo[1,5-a]pyridine-3-carboxamide)
- 2035006-84-7((2E)-3-(thiophen-2-yl)-N-{5-(thiophen-3-yl)furan-2-ylmethyl}prop-2-enamide)
- 1566252-90-1(1-tert-butyl-5-iodo-1H-pyrazole-4-carboxylic acid)
- 1214341-93-1(2-Fluorobiphenyl-6-acetonitrile)
- 1344366-42-2(3-Methyl-1-((4-methylthiazol-5-yl)methyl)piperidin-4-amine)
- 1021216-23-8(N-(2,5-dimethoxyphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide)
- 1478361-96-4(2-amino-3-(dimethyl-1H-1,2,4-triazol-5-yl)propanoic acid)